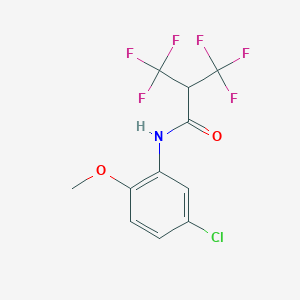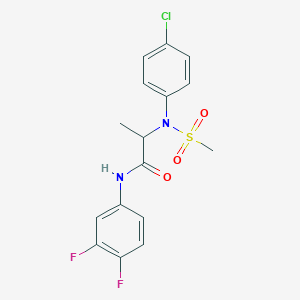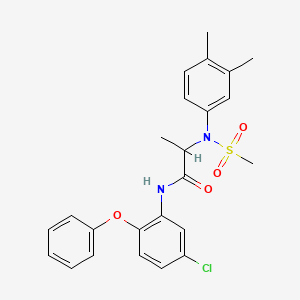
2-fluorobenzyl N-benzoylglycylglycinate
Descripción general
Descripción
2-fluorobenzyl N-benzoylglycylglycinate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound is a derivative of glycylglycine and is synthesized by the reaction of 2-fluorobenzylamine with N-benzoylglycylglycine.
Aplicaciones Científicas De Investigación
2-fluorobenzyl N-benzoylglycylglycinate has been studied for its potential applications in drug discovery and development. It has been shown to possess inhibitory activity against various enzymes such as dipeptidyl peptidase-4 (DPP-4), which is a therapeutic target for the treatment of type 2 diabetes. The compound has also been reported to exhibit antiproliferative activity against cancer cells and antimicrobial activity against bacteria and fungi.
Mecanismo De Acción
The mechanism of action of 2-fluorobenzyl N-benzoylglycylglycinate is not fully understood. However, it has been proposed that the compound exerts its inhibitory activity by binding to the active site of the target enzyme, thereby preventing its catalytic activity. The compound may also interact with other proteins or molecules involved in the enzymatic process, leading to a disruption of the biological pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of DPP-4 activity by the compound leads to an increase in the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are involved in the regulation of glucose homeostasis. The compound has also been reported to induce apoptosis in cancer cells, which is a process of programmed cell death that is necessary for the elimination of damaged or abnormal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-fluorobenzyl N-benzoylglycylglycinate in lab experiments is its high potency and selectivity towards its target enzyme. The compound is also stable under a wide range of conditions, making it suitable for use in various assays. However, one of the limitations of using the compound is its relatively high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
The potential applications of 2-fluorobenzyl N-benzoylglycylglycinate in drug discovery and development are vast. Future research could focus on the optimization of the synthesis method to increase the yield and reduce the cost of the compound. Studies could also investigate the compound's activity against other therapeutic targets and its pharmacokinetic and pharmacodynamic properties in vivo. In addition, the compound's potential as a diagnostic tool for the detection of DPP-4 activity in biological samples could also be explored.
Conclusion:
This compound is a promising chemical compound that has shown potential applications in drug discovery and development. The compound's inhibitory activity against DPP-4 and its antiproliferative and antimicrobial properties make it a valuable tool for the development of new therapeutics. Further research is needed to fully understand the compound's mechanism of action and its potential applications in the field of medicinal chemistry.
Propiedades
IUPAC Name |
(2-fluorophenyl)methyl 2-[(2-benzamidoacetyl)amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O4/c19-15-9-5-4-8-14(15)12-25-17(23)11-20-16(22)10-21-18(24)13-6-2-1-3-7-13/h1-9H,10-12H2,(H,20,22)(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUNPRPCDYJEHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)OCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-benzyl-8-methyl-3-{[2-(1-piperidinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4171920.png)
![2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4171930.png)

![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B4171936.png)

![methyl 1-benzyl-2-methyl-5-oxo-4-[(3-phenylpropanoyl)amino]-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4171946.png)
![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4171957.png)
![ethyl 2-({[1-(3,4-dichlorophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B4171965.png)
![3-benzoylbenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B4171972.png)
![N-benzyl-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4171976.png)
![5-{[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino}-2-chlorobenzoic acid](/img/structure/B4171987.png)


![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B4171996.png)
